Methyl 2-formyl-6-iodoisonicotinate
Description
Methyl 2-formyl-6-iodoisonicotinate is a pyridine derivative characterized by a substituted isonicotinate backbone. Its structure includes a formyl (-CHO) group at the 2-position and an iodine atom at the 6-position of the pyridine ring, with a methyl ester at the carboxylate position.
Properties
Molecular Formula |
C8H6INO3 |
|---|---|
Molecular Weight |
291.04 g/mol |
IUPAC Name |
methyl 2-formyl-6-iodopyridine-4-carboxylate |
InChI |
InChI=1S/C8H6INO3/c1-13-8(12)5-2-6(4-11)10-7(9)3-5/h2-4H,1H3 |
InChI Key |
KLFJMDKVZRLQQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)I)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-6-iodoisonicotinate can be synthesized through various synthetic routes. One common method involves the iodination of methyl 2-formylisonicotinate using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-6-iodoisonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (acetonitrile, dichloromethane), catalysts (palladium, copper).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Methyl 2-carboxy-6-iodoisonicotinate.
Reduction Reactions: Methyl 2-hydroxymethyl-6-iodoisonicotinate.
Scientific Research Applications
Methyl 2-formyl-6-iodoisonicotinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of radiolabeled compounds for diagnostic imaging and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-formyl-6-iodoisonicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its iodine atom can facilitate the formation of reactive intermediates that interact with cellular components, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Methyl 2-iodoisonicotinate
Structure : Lacks the formyl group at the 2-position but retains the 6-iodo and methyl ester substituents.
Key Differences :
Methyl 2-(difluoromethyl)-6-methoxyisonicotinate
Structure : Features a difluoromethyl (-CF₂H) group at the 2-position and a methoxy (-OCH₃) group at the 6-position, with a methyl ester.
Key Differences :
General Methyl Ester Pyridine Derivatives
Structural Commonalities : All compounds share the methyl ester group, which influences solubility and hydrolytic stability.
Property Trends :
- Storage Conditions: Methyl esters generally require storage at 2–8°C to prevent hydrolysis, as noted for Methyl 2-(difluoromethyl)-6-methoxyisonicotinate.
- Chromatographic Behavior : Gas chromatography (GC) retention times for methyl esters vary with substituent polarity; iodinated derivatives (e.g., Methyl 2-iodoisonicotinate) may exhibit longer retention due to increased molecular weight.

Data Tables
Table 1: Structural and Physical Comparison
Table 2: Reactivity and Application Comparison
Research Findings and Trends
- Synthetic Utility: The formyl group in this compound offers versatility in post-functionalization (e.g., forming hydrazones or imines), a feature absent in non-formylated analogs.
- Substituent Effects : Iodine’s polarizable nature enhances intermolecular interactions in crystal engineering, whereas fluorine in difluoromethyl analogs improves bioavailability.
- Stability Challenges : Methyl esters are prone to hydrolysis under acidic/basic conditions, necessitating careful handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

